molecular formula C9H13N3O B8647889 5-piperidin-4-yl-1H-pyridazin-6-one

5-piperidin-4-yl-1H-pyridazin-6-one

Cat. No.: B8647889
M. Wt: 179.22 g/mol
InChI Key: KRDNSLFGMGZKAQ-UHFFFAOYSA-N
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Description

5-Piperidin-4-yl-1H-pyridazin-6-one is a heterocyclic compound featuring a pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 5-position with a piperidin-4-yl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications. The piperidine moiety enhances solubility and bioavailability, while the pyridazinone core provides a rigid scaffold for intermolecular interactions, such as hydrogen bonding or π-stacking .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-piperidin-4-yl-1H-pyridazin-6-one

InChI

InChI=1S/C9H13N3O/c13-9-8(3-6-11-12-9)7-1-4-10-5-2-7/h3,6-7,10H,1-2,4-5H2,(H,12,13)

InChI Key

KRDNSLFGMGZKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=NNC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-piperidin-4-yl-1H-pyridazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with pyridazine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-piperidin-4-yl-1H-pyridazin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-piperidin-4-yl-1H-pyridazin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as a dopamine receptor antagonist for the treatment of central nervous system disorders such as schizophrenia.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-piperidin-4-yl-1H-pyridazin-6-one involves its interaction with dopamine receptors in the central nervous system. The compound acts as an antagonist, binding to dopamine receptors and inhibiting their activity. This results in a reduction of dopamine-mediated signaling, which can have therapeutic effects in conditions characterized by excessive dopamine activity, such as schizophrenia .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyridazinone vs. Pyridinone Derivatives
  • 4-Amino-6-fluoropyridin-2(1H)-one (C₅H₅FN₂O): Features a pyridinone core (one nitrogen atom) with fluorine and amino substituents.
  • 5-Chloroisoxazolo[4,5-b]pyridin-3-amine (C₆H₄ClN₃O): Combines isoxazole and pyridine rings. The fused system increases planarity, enhancing stacking interactions but reducing conformational flexibility compared to pyridazinone .
Pyridazinone vs. Pyrimidinone Derivatives
  • 1-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)-4-piperidinone (C₁₂H₁₉N₃O₂): Contains a pyrimidinone core (two non-adjacent nitrogen atoms) with ethyl, methyl, and piperidinone substituents. The pyrimidinone’s electronic distribution differs significantly, favoring hydrogen-bond acceptor sites at N1 and O4, whereas pyridazinone’s adjacent nitrogens create a polarized π-system .

Substituent Effects

Piperidine vs. Morpholine Substituents
  • 2-Amino-3-morpholin-4-ylpyrazine (C₈H₁₂N₄O): The morpholine group introduces an oxygen atom into the substituent, increasing polarity and hydrogen-bonding capacity. Piperidine, being purely hydrocarbon-based, offers greater lipophilicity, which may improve membrane permeability in drug design .
  • 7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: These compounds (e.g., from ) share the piperidine substituent but incorporate a fused pyrido-pyrimidinone system. The extended conjugation in these analogs enhances UV absorbance and thermal stability compared to the simpler pyridazinone scaffold .

Physicochemical and Pharmacological Properties

Compound Core Structure Substituent LogP (Predicted) Hydrogen Bond Donors Bioactivity Notes
5-Piperidin-4-yl-1H-pyridazin-6-one Pyridazinone Piperidin-4-yl 1.8 1 Potential kinase inhibition
4-Amino-6-fluoropyridin-2(1H)-one Pyridinone F, NH₂ 0.5 2 Antibacterial candidate
1-(5-Ethyl-4-hydroxy-6-methyl-2-pyrimidinyl)-4-piperidinone Pyrimidinone Ethyl, methyl, piperidinone 2.1 2 Anticancer (topoisomerase inhibition)
7-(Piperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Piperidin-4-yl 2.3 1 Antiviral (HCV protease inhibition)

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